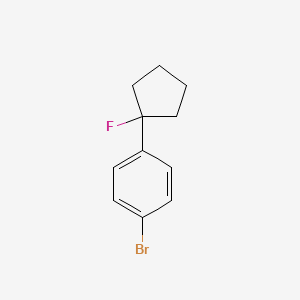
1-Bromo-4-(1-fluorocyclopentyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(1-fluorocyclopentyl)benzene is an organic compound that belongs to the class of aryl halides It features a benzene ring substituted with a bromine atom and a fluorocyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-fluorocyclopentyl)benzene can be synthesized through a multi-step process involving the bromination of fluorocyclopentylbenzene. The reaction typically requires a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to facilitate the bromination process . The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(1-fluorocyclopentyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopentylbenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Coupling reactions produce biaryl compounds.
- Reduction reactions result in cyclopentylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(1-fluorocyclopentyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of potential drug candidates.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: The compound may be utilized in the synthesis of agrochemical intermediates.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(1-fluorocyclopentyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorocyclopentyl groups. This activation facilitates electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-fluorobenzene: Similar structure but lacks the cyclopentyl group.
Bromobenzene: Contains only a bromine substituent without the fluorocyclopentyl group.
1-Bromo-4-chlorobenzene: Similar halogen substitution pattern but with chlorine instead of fluorine.
Uniqueness: 1-Bromo-4-(1-fluorocyclopentyl)benzene is unique due to the presence of both bromine and fluorocyclopentyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in various synthetic applications and differentiate it from simpler aryl halides.
Eigenschaften
Molekularformel |
C11H12BrF |
|---|---|
Molekulargewicht |
243.11 g/mol |
IUPAC-Name |
1-bromo-4-(1-fluorocyclopentyl)benzene |
InChI |
InChI=1S/C11H12BrF/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8H2 |
InChI-Schlüssel |
ZTWQVXUWXQPOPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12964151.png)
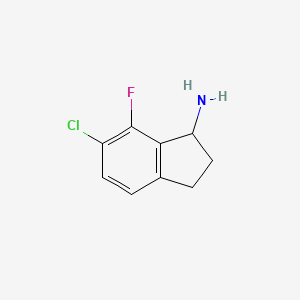
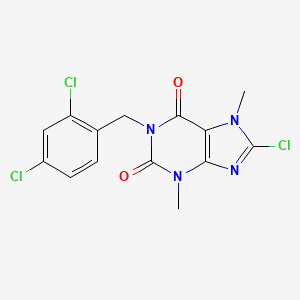
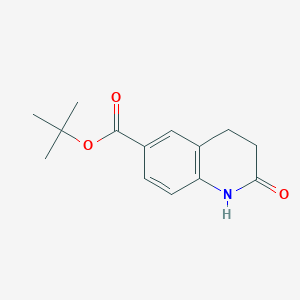
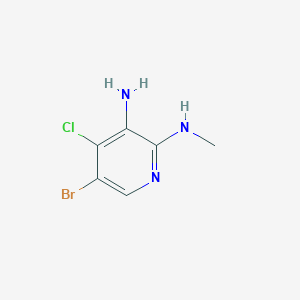

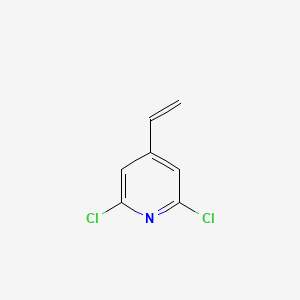
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12964205.png)
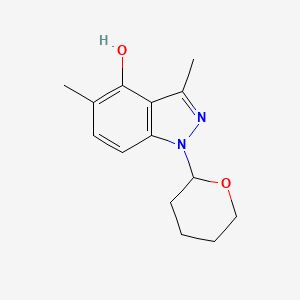
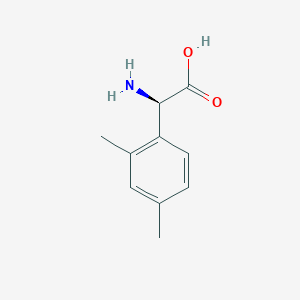
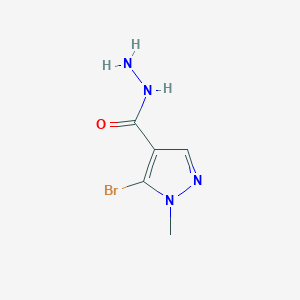
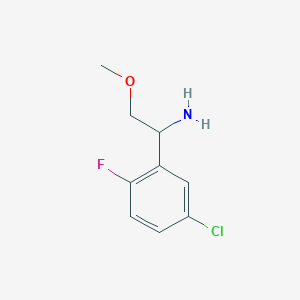
![2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12964231.png)
![(S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B12964233.png)
